ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate
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Overview
Description
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate is a chemical compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a nicotinate core substituted with ethyl, diethylamino, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylnicotinic acid.
Esterification: The 2,6-dimethylnicotinic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 2,6-dimethylnicotinate.
Amidation: The ethyl 2,6-dimethylnicotinate is then reacted with diethylamine and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dimethylnicotinate: Lacks the diethylamino group, resulting in different chemical and biological properties.
Diethylaminoethyl nicotinate: Contains a similar diethylamino group but differs in the position and structure of the nicotinate core.
Uniqueness
Ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(diethylcarbamoylamino)-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-6-18(7-2)15(20)17-13-9-12(14(19)21-8-3)10(4)16-11(13)5/h9H,6-8H2,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUVDXVTXQRQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(N=C(C(=C1)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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